“Butane, 1-(1-methylethoxy)-” is a chemical compound with the molecular formula C7H16O . Its molecular weight is 116.2013 . It is also known as Butyl isopropyl ether .
The molecular structure of “Butane, 1-(1-methylethoxy)-” can be represented by the InChI string: InChI=1S/C7H16O/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3 .
“Butane, 1-(1-methylethoxy)-” has a molecular weight of 116.2013 . More detailed physical and chemical properties were not found in the search results.
The compound is derived from the reaction of butanol and isopropanol, making it a significant member of the ether family. It has been referenced in various scientific literature, including studies published in the Journal of the American Chemical Society and other chemical databases like PubChem and NIST WebBook .
The synthesis of 1-(1-Methylethoxy)-Butane can be achieved through multiple methods, primarily involving the etherification of butanol with isopropanol.
This method ensures high yields while minimizing side reactions, thus providing a reliable route for industrial synthesis.
The molecular structure of 1-(1-Methylethoxy)-Butane can be represented by its structural formula:
1-(1-Methylethoxy)-Butane participates in various chemical reactions typical for ethers:
The reactivity of this compound is influenced by its branched structure, which generally makes it less reactive than straight-chain ethers.
The mechanism of action for 1-(1-Methylethoxy)-Butane primarily revolves around its role as a solvent and reagent in organic synthesis:
As a solvent, it dissolves a wide range of organic compounds due to its moderate polarity. This property allows it to facilitate various chemical reactions, particularly those involving nucleophilic substitutions.
In nucleophilic substitution reactions, the ether oxygen atom acts as a Lewis base, coordinating with electrophiles. This interaction can enhance reaction rates and yields in synthetic pathways .
1-(1-Methylethoxy)-Butane finds applications across various fields:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4